molecular formula C8H5ClF2O B1601413 2,5-Difluoro-4-Methylbenzoyl chloride CAS No. 103877-56-1

2,5-Difluoro-4-Methylbenzoyl chloride

Cat. No. B1601413
M. Wt: 190.57 g/mol
InChI Key: CFWIAKKMBXJMOJ-UHFFFAOYSA-N
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Patent
US04762844

Procedure details

250 ml of thionyl chloride are taken and 120 g of 2,5-difluoro-4-methyl-benzoic acid are introduced in portions at room temperature, with brisk evolution of gas. When the evolution of gas has subsided, the mixture is heated slowly to the reflux temperature and stirred until the evolution of gas has ended. The excess thionyl chloride is distilled off, the reaction product is coarsely distilled over and the distillate is fractionated on a small column. Yield: 97 g (72.9% of theory) of 2,5-difluoro-4-methylbenzoyl chloride of boiling point b.p.: 103°/20 mbar, nD20 : 1.5232.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)C)F
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated slowly to the reflux temperature
DISTILLATION
Type
DISTILLATION
Details
The excess thionyl chloride is distilled off
DISTILLATION
Type
DISTILLATION
Details
the reaction product is coarsely distilled over and the distillate

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.